molecular formula C10H19NO3 B043092 (R)-叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯 CAS No. 138108-72-2

(R)-叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯

货号 B043092
CAS 编号: 138108-72-2
分子量: 201.26 g/mol
InChI 键: HKIGXXRMJFUUKV-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, often involves multiple steps, including asymmetric synthesis methods for creating chiral centers. For instance, the nitrile anion cyclization strategy has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a practical approach to obtaining such compounds with high yield and enantiomeric excess (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FTIR, 1H, and 13C NMR are commonly employed to characterize the molecular and crystal structure of pyrrolidine derivatives. These analyses reveal insights into the compound's conformation, intramolecular hydrogen bonding, and overall geometry, providing a deep understanding of its molecular structure (Çolak et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, influenced by their functional groups and structural configuration. Reactions such as nitrile anion cyclization, and the ability to undergo transformations into Schiff base compounds, are notable for synthesizing complex molecules with potential pharmacological activities. These reactions are pivotal in exploring the chemical diversity and reactivity of pyrrolidine-based compounds (Çolak et al., 2021).

Physical Properties Analysis

The physical properties of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and similar compounds can be elucidated through methods like crystallography, which provides information on the compound's solid-state structure, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions, impacting its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives are defined by their functional groups, which dictate their reactivity, stability, and interaction with other molecules. Studies on singlet oxygen reactions and the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives exemplify the diverse reactivity and potential applications of these compounds in synthetic and medicinal chemistry (Wasserman et al., 2004).

科学研究应用

  1. 多羟基化哌啶的合成: 报道了一种有效合成的叔丁基二氢吡啶羧酸酯衍生物,它能以显著的产率合成各种多羟基化哌啶 (Ramalingam 等,2012).

  2. 治疗炎症和镇痛的潜力: 一项研究重点介绍了吡咯烷酮衍生物的合成,该衍生物显示出作为治疗炎症和镇痛的吲哚美辛的安全有效的替代品的潜力 (Ikuta 等,1987).

  3. CB1 逆向激动剂的合成: 演示了一种从叔丁基乙酰乙酸酯、胺和 2-溴酮一步连续流动合成高度取代的吡咯-3-羧酸,促进了 CB1 逆向激动剂的合成 (Herath & Cosford, 2010).

  4. 新型吡啶衍生物的合成: 已经进行了合成新型吡啶衍生物的研究,例如叔丁基二氢噻吩并[2,3-c]吡啶二羧酸酯,表明在材料科学和药物中的应用 (Çolak 等,2021).

  5. 振动圆二色性研究: 确定了 N-CBZ-3-氟吡咯烷-3-甲醇的绝对构型,证实了 (R)-构型,这在有机化学的立体化学研究中至关重要 (Procopiou 等,2016).

  6. 钯催化的偶联反应: 一项研究提出了在芳基硼酸和部分还原的吡啶衍生物之间进行钯催化的偶联反应,以生产各种叔丁基-四氢吡啶-1-羧酸酯,在有机合成中很有用 (Wustrow & Wise, 1991).

  7. 潜在抗凝血酶活性: 合成了对映体纯的吡咯烷衍生物,并显示出潜在的抗凝血酶活性,如分子对接研究所示 (Ayan 等,2013).

  8. 流感神经氨酸酶抑制: 一项研究重点关注含有吡咯烷核心的流感神经氨酸酶抑制剂的合成和结构分析,突出了它们作为有效抗病毒剂的潜力 (Wang 等,2001).

安全和危害

The safety and hazards associated with “®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” are not well-documented in the available resources45.


属性

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363861
Record name tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

138108-72-2
Record name tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
5
Citations
L He, D Li, C Zhang, P Bai, L Chen - Bioorganic & medicinal chemistry …, 2017 - Elsevier
Described as a Btk inhibitor, ibrutinib also potently inhibits Bmx and EGFR, two good targets for lung cancer. Owing to its high CLogP (4.07) and low aqueous solubility (<0.01 mg/ml), …
Number of citations: 9 www.sciencedirect.com
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。